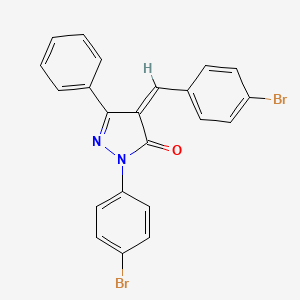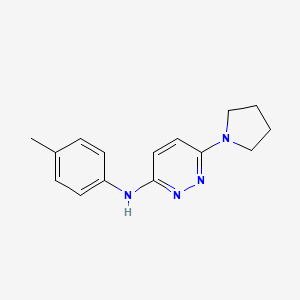
4-(4-bromobenzylidene)-2-(4-bromophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromobenzylidene)-2-(4-bromophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as BBP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BBP belongs to the family of pyrazolone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(4-bromobenzylidene)-2-(4-bromophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. In addition, this compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been found to inhibit the growth of Candida albicans by disrupting the fungal cell membrane. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-bromobenzylidene)-2-(4-bromophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been extensively studied for its biological activities, making it a well-characterized compound for research purposes. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, this compound has not been extensively studied for its toxicity and safety profile, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-bromobenzylidene)-2-(4-bromophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of research is to further elucidate the mechanism of action of this compound. This can help to identify new targets for therapeutic intervention and improve our understanding of the biological activities of this compound. Another area of research is to study the potential therapeutic applications of this compound in vivo. This can help to determine the efficacy and safety of this compound as a potential therapeutic agent. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings.
Synthesemethoden
4-(4-bromobenzylidene)-2-(4-bromophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized by the reaction of 4-bromobenzaldehyde and 4-bromophenylhydrazine in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with ethyl acetoacetate to produce this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-bromobenzylidene)-2-(4-bromophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(4-bromophenyl)methylidene]-5-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Br2N2O/c23-17-8-6-15(7-9-17)14-20-21(16-4-2-1-3-5-16)25-26(22(20)27)19-12-10-18(24)11-13-19/h1-14H/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXGMBDGZQVQM-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)acetamide](/img/structure/B5346622.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5346646.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5346664.png)

![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346678.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5346680.png)
![1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)
![2-[5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5346693.png)
![2-[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]-1-(1-pyrrolidinylsulfonyl)azepane](/img/structure/B5346701.png)